

antimicrobial properties of 6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol

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Compound of Interest

	6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol
Compound Name:	
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Antimicrobial Properties of Drimane Sesquiterpenoids: A Technical Overview

Disclaimer: This technical guide provides a comprehensive overview of the antimicrobial properties of drimane sesquiterpenoids, a class of natural compounds. It is important to note that specific experimental data on the antimicrobial activity of **6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol** is not currently available in the public domain. The information presented herein is based on studies of structurally related drimane sesquiterpenoids and is intended to provide a contextual understanding for researchers, scientists, and drug development professionals.

Introduction to Drimane Sesquiterpenoids

Drimane sesquiterpenoids are a diverse group of bicyclic natural products characterized by a decahydronaphthalene skeleton.^[1] They are found in a variety of natural sources, including plants, fungi, and marine organisms.^{[2][3]} This class of compounds has garnered significant scientific interest due to a wide range of documented biological activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects.^{[3][4]} The structural diversity within the drimane family, arising from different oxygen-containing functional groups and stereochemical configurations, contributes to their varied biological profiles.^[3]

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of various drimane sesquiterpenoids against a broad spectrum of pathogens, including clinically relevant bacteria and fungi. The following tables summarize the quantitative data from key studies in this area.

Table 1: Antibacterial Activity of Drimane Sesquiterpenoids

Compound	Bacterium	MIC (µg/mL)	MBC (µg/mL)	Reference
Polygodial	<i>Pseudomonas aeruginosa</i>	16	16	[5]
Klebsiella pneumoniae	32	16	[5]	
Enterococcus avium	8	16	[5]	
Escherichia coli	64	32	[5]	
Isopolygodial	<i>Klebsiella pneumoniae</i>	8	16	[5]
Ustusolic Acid B (5) + Stromemycin (6) (1:1)	<i>Bacillus subtilis</i> (ATCC 49343)	8	-	[6]
Vancomycin-resistant Enterococcus faecium (ATCC 700221)	32	-	[6]	
Multidrug-resistant <i>Staphylococcus aureus</i> (ATCC BAA-44)	64	-	[6]	
Crude Extract (<i>Perenniporia centrali-africana</i>)	<i>Bacillus subtilis</i>	75	-	[7]
Crude Extract (<i>Cerrena</i> sp. nov.)	<i>Bacillus subtilis</i>	37.5	-	[7]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Antifungal and Anti-Yeast Activity of Drimane Sesquiterpenoids

Compound	Fungus/Yeast	MIC ($\mu\text{g/mL}$)	MFC/LC ₅₀ ($\mu\text{g/mL}$)	Reference
(-)-Drimenol	<i>Candida albicans</i>	-	8 - 64	[8][9]
<i>Candida auris</i>	-	8 - 64	[8][9]	
<i>Cryptococcus neoformans</i>	-	8 - 64	[8][9]	
<i>Aspergillus</i> spp.	-	8 - 64	[8][9]	
<i>Blastomyces</i> spp.	-	8 - 64	[8][9]	
<i>Pneumocystis</i> spp.	-	8 - 64	[8][9]	
Polygodial	<i>Gaeumannomyces graminis</i> var. <i>tritici</i>	-	7 - 10 (LC ₅₀)	[1][10]
<i>Candida albicans</i>	3.13	-	[11]	
Isodrimeninol	<i>Gaeumannomyces graminis</i> var. <i>tritici</i>	-	7 - 10 (LC ₅₀)	[1][10]
9 α -hydroxydrimendiol (1)	<i>Candida albicans</i>	>15	-	[11]
<i>Candida krusei</i>	>15	-	[11]	
<i>Candida parapsilosis</i>	>15	-	[11]	
3 β -hydroxydrimendiol (2)	<i>Candida albicans</i>	<15	-	[11]
<i>Candida krusei</i>	<15	-	[11]	

Candida parapsilosis	<15	-	[11]
9 β -hydroxyepidprime ndiol (3)	Candida albicans	>15	-
Candida krusei	>15	-	[11]
Candida parapsilosis	>15	-	[11]
Compound 4 (from Perenniporia)	Mucor hiemalis	67	-
Rhodotorula glutinis	67	-	[7]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; LC₅₀: 50% Lethal Concentration

Mechanisms of Action

The antimicrobial activity of drimane sesquiterpenoids is attributed to several mechanisms, primarily related to their interaction with cellular membranes and specific enzymes.

- Membrane Disruption: The lipophilic nature of many drimane sesquiterpenoids allows them to intercalate into the phospholipid bilayers of microbial cell membranes.[12] This can lead to a loss of membrane integrity, increased permeability, and ultimately, cell lysis. For instance, at high concentrations (100 μ g/ml), drimenol has been observed to cause the rupture of the fungal cell wall and membrane.[8][9]
- Enzyme Inhibition: Some drimane sesquiterpenoids have been shown to target specific enzymes crucial for microbial survival. In silico studies suggest that certain drimane derivatives may inhibit lanosterol 14 α -demethylase, an essential enzyme in the ergosterol biosynthesis pathway in fungi.[11]

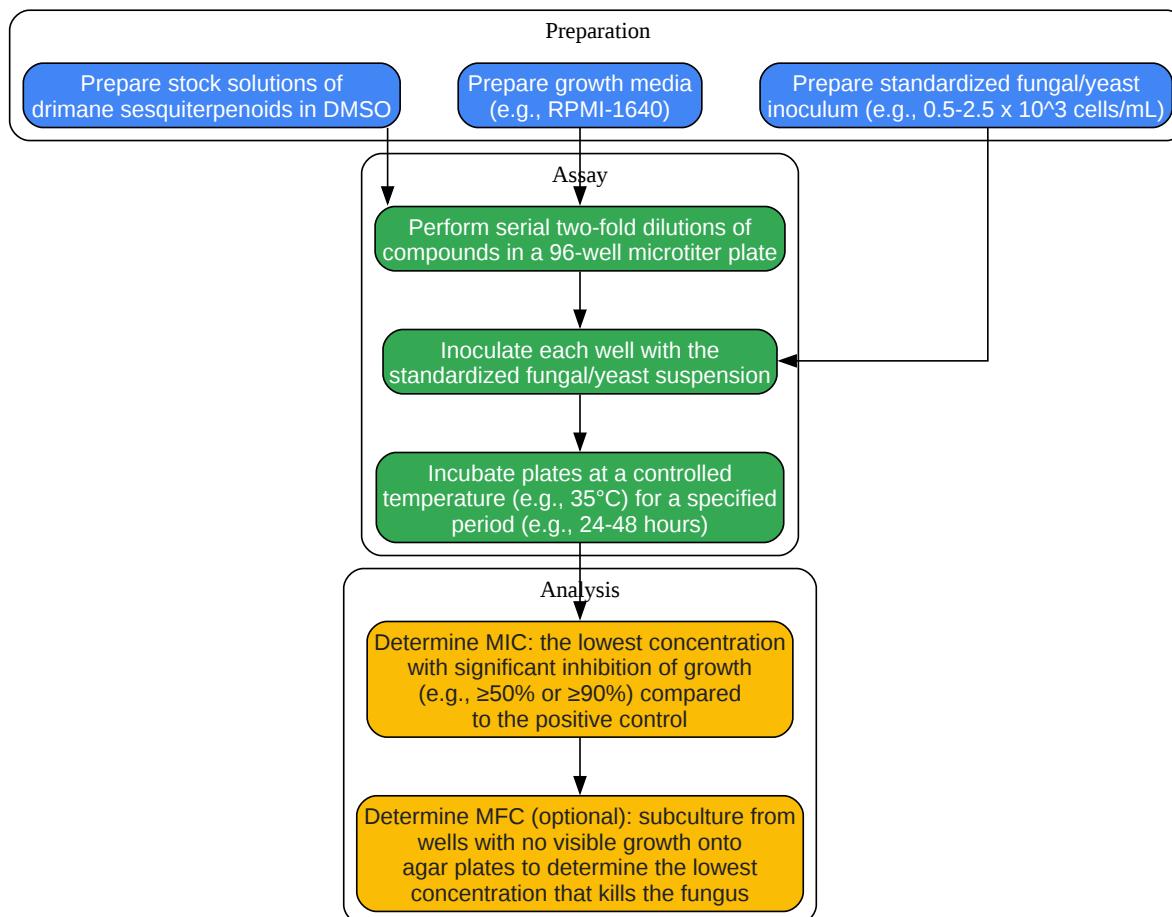
- Oxidative Stress: Drimane sesquiterpenoids have been found to possess both pro-oxidant and anti-oxidant activities, which may contribute to their antimicrobial effects by inducing oxidative stress within the microbial cells.[13]
- Synergistic Effects: In some cases, the antimicrobial activity of drimane sesquiterpenoids can be significantly enhanced when used in combination with other compounds. For example, the antibacterial activity of ustusoxic acid B was drastically increased when combined with stromemycin.[6][14]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the antimicrobial properties of drimane sesquiterpenoids.

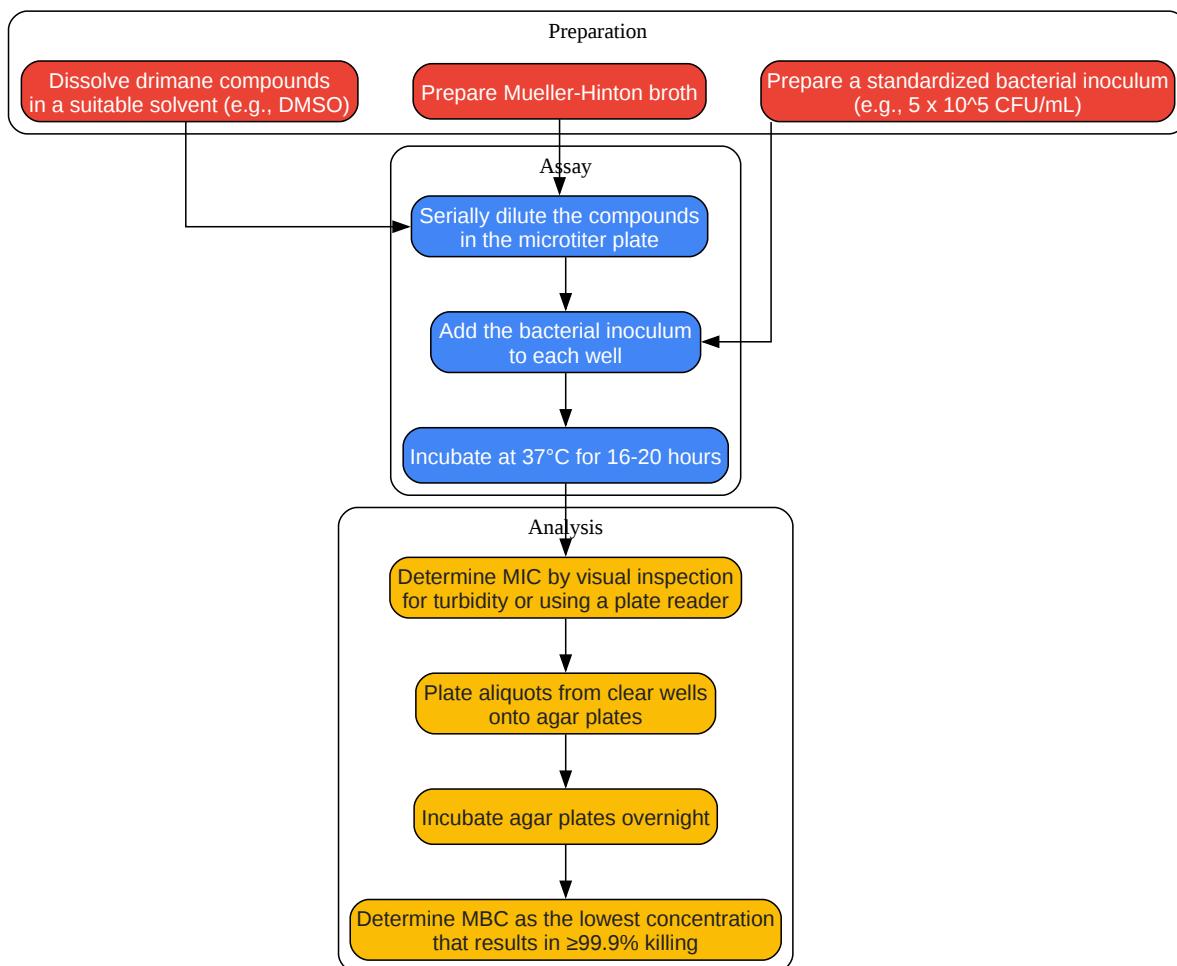
Fungal and Yeast Susceptibility Testing

A common method for determining the minimum inhibitory concentration (MIC) of antifungal agents is the broth microdilution assay, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

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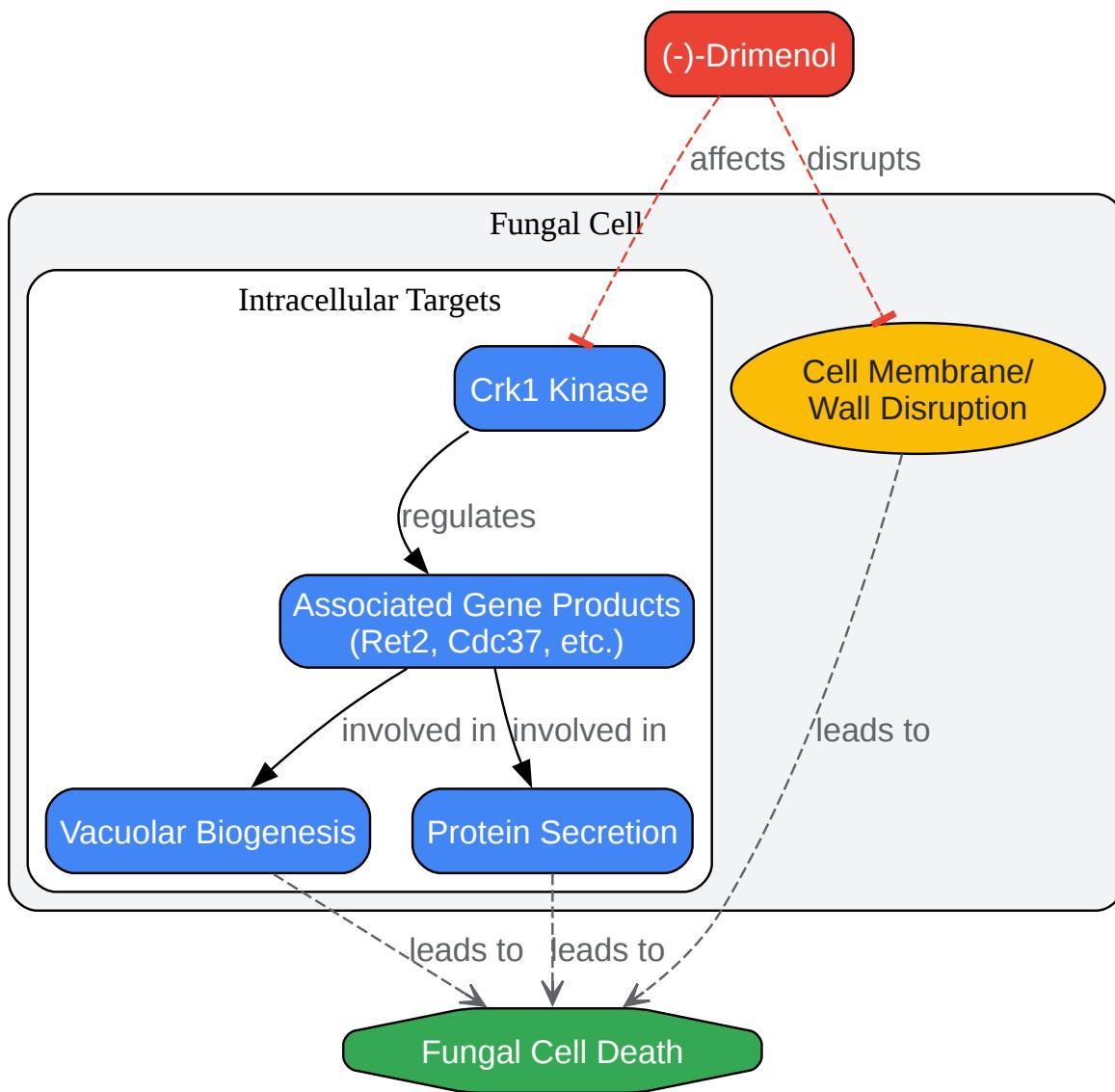
Antibacterial Susceptibility Testing

The determination of MIC and minimum bactericidal concentration (MBC) for bacterial strains is typically performed using broth microdilution methods in appropriate growth media such as Mueller-Hinton broth.

[Click to download full resolution via product page](#)**Workflow for Antibacterial Susceptibility Testing.**

Signaling Pathways and Molecular Targets

While the precise signaling pathways affected by many drimane sesquiterpenoids are still under investigation, studies on (-)-drimenol have provided some insights into its mechanism of action in fungi. Genome-wide fitness profiling in *Saccharomyces cerevisiae* and *Candida albicans* has implicated the involvement of the Crk1 kinase and its associated gene products in the cellular response to drimenol.



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Putative Mechanism of Action of (-)-Drimenol.

Conclusion and Future Directions

The drimane sesquiterpenoids represent a promising class of natural products with significant antimicrobial and antifungal potential. The existing data highlight the broad-spectrum activity of several members of this family against a range of pathogens. The structural diversity within this class offers a valuable scaffold for the development of new antimicrobial agents.

Future research should focus on:

- Isolation and Screening: Continued exploration of natural sources to identify novel drimane sesquiterpenoids with potent antimicrobial activity.
- Structure-Activity Relationship (SAR) Studies: Systematic modification of the drimane skeleton to elucidate the key structural features required for optimal activity and selectivity.
- Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways affected by these compounds to better understand their antimicrobial effects.
- In Vivo Efficacy and Toxicity: Evaluation of the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

While no specific data exists for **6beta-(Hexa-2,4-dienoyloxy)-9alpha,12-dihydroxydrimenol**, the comprehensive information available for the drimane sesquiterpenoid class provides a strong rationale for its investigation as a potential antimicrobial agent.

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